molecular formula C21H15ClFN3O2S B2494791 N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207022-94-3

N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2494791
CAS RN: 1207022-94-3
M. Wt: 427.88
InChI Key: UBPTYWSFMQDACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide" is a chemical entity with potential pharmaceutical significance. This synthesis and analysis are part of ongoing research to explore novel compounds with beneficial properties.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives often involves multiple steps, including condensation reactions, chlorination, and final modification with specific functional groups to achieve the desired compound (Kobayashi et al., 2007). The specific synthesis of our compound would similarly require a strategic selection of reactants and conditions to ensure the successful introduction of the fluorophenyl and chlorobenzyl groups.

Molecular Structure Analysis

Crystallographic studies of similar compounds reveal insights into the molecular conformation, including the inclination of pyrimidine rings to benzene rings and intramolecular hydrogen bonding, which stabilizes the structure (Subasri et al., 2016). Such detailed structural analysis is crucial for understanding the molecular geometry and potential reactive sites of the compound.

Chemical Reactions and Properties

Compounds within this chemical class can undergo various chemical reactions, including interactions with primary and heterocyclic amines, leading to the formation of Schiff bases and other nitrogen-containing heterocycles (Farouk et al., 2021). These reactions are essential for modifying the compound's chemical properties and exploring its utility in different applications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are critical for determining the compound's applicability in various formulations. While specific data on our compound is not readily available, related research indicates that modifications to the molecular structure can significantly influence these properties (Shibuya et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, potential for forming derivatives, and interaction with biological targets, are influenced by the functional groups present in the molecule. Studies on similar molecules have demonstrated varied biological activities, highlighting the importance of chemical properties in determining the compound's potential uses (Selleri et al., 2005).

Scientific Research Applications

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives including similar compounds has been conducted. This research involved preparing a series of derivatives and testing them for in vitro antimicrobial activity. Some derivatives showed significant antibacterial potency against various bacteria and demonstrated better antifungal potency against different fungal strains when compared with standard drugs like Gentamicin and Fluconazole (Kerru et al., 2019).

Molecular Docking and Photovoltaic Efficiency

Another study focused on spectroscopic, quantum mechanical studies, ligand protein interactions, and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs. This research aimed to analyze the light harvesting efficiency and the potential use of these compounds in dye-sensitized solar cells (DSSCs). The study also explored the non-linear optical (NLO) activity and molecular docking to understand the binding interactions of these compounds with specific proteins (Mary et al., 2020).

Anti-Inflammatory Activity

Research on the synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl) acetamides for anti-inflammatory activity revealed that certain derivatives exhibited significant anti-inflammatory effects. These compounds were synthesized and their chemical structures confirmed through various spectroscopic methods. Their anti-inflammatory activity was tested and some showed significant results (Sunder & Maleraju, 2013).

Synthesis and Characterization

There has been considerable interest in the synthesis, characterization, and biological evaluation of compounds with this structural motif. Studies have investigated their potential applications, including their use as antimicrobial agents, understanding their chemical reactivity, and evaluating their bioactivity through synthesis and structural analysis (Nunna et al., 2014).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c22-15-5-1-13(2-6-15)9-24-18(27)10-26-12-25-19-17(11-29-20(19)21(26)28)14-3-7-16(23)8-4-14/h1-8,11-12H,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPTYWSFMQDACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.